N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Description

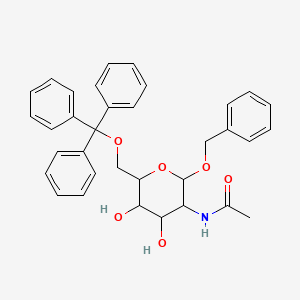

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is a synthetic carbohydrate derivative featuring a benzyloxy group at the C2 position, a trityloxy-protected hydroxymethyl group at C6, and an acetamide moiety at C2. This compound is structurally related to intermediates in glycosylation and drug discovery research, where protecting groups like trityl (triphenylmethyl) are employed to stabilize reactive sites during synthesis . Its molecular formula is C₃₃H₃₅NO₇ (calculated molecular weight: 581.64 g/mol), though explicit data for this specific variant are sparse in the provided evidence.

Properties

IUPAC Name |

N-[4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNACBNSYIVTBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps, including the protection of hydroxyl groups, the introduction of the benzyloxy and trityloxy groups, and the formation of the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the benzyloxy or trityloxy groups.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in the removal of protective groups.

Scientific Research Applications

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trityloxy vs. Hydroxymethyl/Azidomethyl

- Target Compound : The trityloxy group at C6 enhances steric bulk, improving stability during synthetic steps but requiring deprotection (e.g., acidic conditions) for downstream applications .

- N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS 13343-62-9): Lacks the trityl group, featuring a hydroxymethyl (-CH₂OH) at C5. Molecular formula: C₁₅H₂₁NO₆ (311.33 g/mol) . Applications: Used as a precursor in glycobiology due to its free hydroxyl group, enabling further functionalization .

- N-((2S,3R,4R,5S,6R)-6-(Azidomethyl)-2-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)acetamide (Compound 21.1): Azidomethyl (-CH₂N₃) at C6 facilitates "click chemistry" for bioconjugation. Synthesized via hydrogenolysis (10% Pd/C, H₂) with quantitative yield . Key spectral ¹H NMR (400 MHz, D₂O) δ 7.35–7.28 (m, 5H, benzyl), 5.05 (d, J = 3.6 Hz, 1H), 3.80–3.45 (m, sugar protons) .

Table 1: Substituent Impact at C6

| C6 Group | Molecular Weight | Stability | Key Applications |

|---|---|---|---|

| Trityloxy | 581.64 g/mol | High (steric) | Synthetic intermediate |

| Hydroxymethyl | 311.33 g/mol | Moderate | Glycoconjugate synthesis |

| Azidomethyl | ~340 g/mol* | Reactive | Bioconjugation |

Substituent Variability at C2

Benzyloxy vs. Biphenyl/Bromo

Table 2: Substituent Impact at C2

| C2 Group | Reactivity | Biological Role |

|---|---|---|

| Benzyloxy | Moderate | Protecting group |

| 3’-Trifluoromethyl-biphenyl | High (electron-withdrawing) | Lectin antagonism |

| Bromo | High | Synthetic intermediate |

Acetamide vs. Alternative Amides

The acetamide group at C3 is conserved in most analogs, but modifications alter solubility and target interactions:

Spectroscopic and Structural Insights

NMR Chemical Shift Trends

- Region-Specific Shifts : In analogs like Compounds 1 and 7 (), substituents at positions 29–36 and 39–44 cause distinct ¹H NMR shifts (Δδ ~0.2–0.5 ppm), indicating altered electronic environments . For the target compound, the trityloxy group likely deshields adjacent protons, similar to bulky substituents in .

- Comparison with Rapa () : Core pyran protons (e.g., C2–C6) show minimal shift variations (<0.1 ppm), suggesting conserved stereochemistry .

Biological Activity

N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS No. 13343-62-9) is a complex organic compound with notable structural features that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 581.70 g/mol. Its structure includes multiple hydroxyl groups and ether functionalities, which are often associated with biological activity. The stereochemistry is defined by the specific configuration at several chiral centers.

| Property | Value |

|---|---|

| Molecular Formula | C36H39NO6 |

| Molecular Weight | 581.70 g/mol |

| CAS Number | 13343-62-9 |

| Purity | 95% or higher |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may exhibit various biological activities through mechanisms such as:

- Antioxidant Activity : Compounds with hydroxyl groups often demonstrate the ability to scavenge free radicals.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways can lead to therapeutic effects.

- Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways.

Case Studies and Research Findings

- Antioxidant Effects : A study investigating similar tetrahydropyran derivatives demonstrated significant antioxidant activity in vitro, suggesting that this compound could possess comparable properties .

- Anti-inflammatory Properties : Another investigation into related compounds showed a reduction in pro-inflammatory cytokines in cell cultures treated with these derivatives, indicating a potential for anti-inflammatory applications .

- Neuroprotective Effects : Research has suggested that similar compounds can protect neuronal cells from oxidative stress-induced damage, which may be relevant for neurodegenerative diseases .

Comparative Biological Activity

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| N-((2S,3R,4R,5S,6R)-Benzyloxy...) | High | Moderate | Significant |

| Related Tetrahydropyran Derivative | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing this compound?

- Methodology : Synthesis typically involves sequential protection/deprotection of hydroxyl groups. The benzyloxy and trityloxy groups are introduced via nucleophilic substitution under anhydrous conditions. Acetamide formation is achieved through acetylation of the amine intermediate. Key challenges include maintaining stereochemical integrity and avoiding premature deprotection of acid-sensitive trityl groups .

- Validation : Reaction progress is monitored using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirmed via -NMR (e.g., δ 7.3–7.5 ppm for benzyl aromatic protons) .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Workflow :

- NMR : -NMR detects trityl carbons (δ 85–90 ppm) and acetamide carbonyl (δ ~170 ppm).

- MS : High-resolution ESI-MS confirms molecular weight (calculated for C₃₄H₃₉NO₈: ~605.26 g/mol).

- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .

Q. What are the primary biological applications of this compound in research?

- Applications :

- Glycobiology : Serves as a glycosyl donor in enzymatic synthesis of glycoconjugates due to its protected hydroxyl groups .

- Drug Development : Investigated as a precursor for antiviral agents targeting viral glycoproteins .

- Experimental Design : In vitro bioactivity assays (e.g., IC₅₀ determination) require dissolution in DMSO followed by serial dilution in PBS .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of trityloxy groups?

- Strategies :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance reaction kinetics in tritylation .

- Solvent Effects : Anhydrous pyridine improves trityl chloride reactivity compared to THF .

Q. What methods resolve challenges in isolating hygroscopic intermediates?

- Techniques :

- Lyophilization : Effective for water-sensitive intermediates after aqueous workup.

- Azeotropic Drying : Co-evaporation with toluene removes trace moisture .

Q. How do stereochemical variations impact biological activity?

- Analysis :

- Enzymatic Assays : Compare activity of diastereomers (e.g., 2S,3R vs. 2R,3S) against glycosidases.

- Molecular Docking : Simulations reveal that the 2S,3R configuration enhances binding to lectin receptors .

- Contradictions : Some studies report reduced activity with trityl-modified analogs, suggesting steric hindrance in target binding .

Q. What advanced spectroscopic techniques elucidate degradation pathways?

- Methods :

- LC-MS/MS : Identifies degradation products (e.g., deacetylated or trityl-cleaved derivatives).

- Stability Studies : Accelerated degradation at 40°C/75% RH shows ~10% decomposition over 30 days, with first-order kinetics .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.